rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate

Description

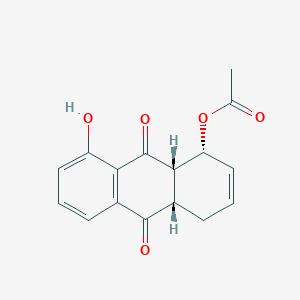

Chemical Structure and Synthesis The compound rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate (hereafter referred to as Compound 7) is a polycyclic derivative synthesized via a Diels-Alder reaction between 5-hydroxy-1,4-naphthoquinone and 1-acetoxy-1,3-butadiene in benzene under argon at 750–850°C . Its structure features a hexahydroanthracene backbone with stereochemical descriptors rel-(4aR,9aR), an acetyloxy group at position 1, and hydroxyl and ketone moieties at positions 8, 9, and 10 . Molecular formula: C₁₆H₁₆O₅.

Properties

Molecular Formula |

C16H14O5 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

[(1R,4aS,9aS)-8-hydroxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl] acetate |

InChI |

InChI=1S/C16H14O5/c1-8(17)21-12-7-3-5-10-14(12)16(20)13-9(15(10)19)4-2-6-11(13)18/h2-4,6-7,10,12,14,18H,5H2,1H3/t10-,12+,14-/m0/s1 |

InChI Key |

BPPAROUEECPSAP-SUHUHFCYSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C=CC[C@H]2[C@@H]1C(=O)C3=C(C2=O)C=CC=C3O |

Canonical SMILES |

CC(=O)OC1C=CCC2C1C(=O)C3=C(C2=O)C=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Construction of the Anthracene Core

The foundational step involves assembling the anthracene skeleton, typically achieved through Diels-Alder cycloaddition reactions between suitable dienes and dienophiles, followed by aromatization. This approach allows for regio- and stereoselective formation of the polycyclic structure, which is critical for subsequent functionalization.

Introduction of Hydroxyl and Keto Groups

Post core construction, selective oxidation and hydroxylation are performed:

- Hydroxylation at specific positions (notably at position 8) is achieved via regioselective hydroxylation using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

- Oxidation to form diketone groups at positions 9 and 10 is typically achieved through oxidative cleavage of dihydroanthracene intermediates or via direct oxidation of anthracene derivatives using strong oxidants such as chromium(VI) reagents or potassium dichromate .

Stereoselective Hydrogenation

The reduction of the anthraquinone to the corresponding hexahydro derivative involves stereoselective hydrogenation :

- Catalysts such as Raney nickel , palladium on carbon , or platinum are employed under mild hydrogen pressure .

- The stereochemistry at positions 1, 4a, and 9a is controlled through reaction conditions and catalyst choice , ensuring the correct stereoisomer is obtained, as emphasized in the stereochemical analysis of the compound.

| Step | Catalyst / Conditions | Outcome | Reference/Notes |

|---|---|---|---|

| 1 | Raney nickel / Hydrogen gas | Hydrogenation of quinone to hydroquinone | Typical for partial reduction of anthraquinones |

Acetylation to Form the Ester

The final step involves esterification of the hydroxyl group at position 8:

- Acetylation is achieved using acetic anhydride in the presence of pyridine or DMAP (4-dimethylaminopyridine) as a catalyst.

- Reaction conditions are optimized to prevent over-acetylation or side reactions, ensuring selective formation of the acetate ester.

| Step | Reagents / Conditions | Purpose | Reference/Notes |

|---|---|---|---|

| 1 | Acetic anhydride / Pyridine | Formation of the acetate ester | Standard acetylation procedure, as detailed in organic synthesis protocols |

Synthetic Pathway Summary

The overall synthetic route can be summarized as follows:

- Construction of the anthracene core via Diels-Alder cycloaddition between suitable dienes and quinone derivatives.

- Regioselective hydroxylation at position 8 to introduce the hydroxy group.

- Oxidation at positions 9 and 10 to form the diketone groups, yielding the anthraquinone framework.

- Stereoselective hydrogenation to reduce the quinone to the hydroxyhexahydroanthracene.

- Esterification with acetic anhydride to produce the acetate ester at position 1.

Data Tables

Chemical Reactions Analysis

Types of Reactions

rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form additional carbonyl compounds.

Reduction: The dioxo groups can be reduced to form hydroxy groups.

Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield diols.

Scientific Research Applications

The compound rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate , also known as 1-acetoxy-8-hydroxy-1,4,4a,9a-tetrahydroanthraquinone , has garnered significant interest in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications across different fields, including pharmaceuticals, dyeing industries, and environmental science.

Anticancer Activity

Research has shown that anthraquinones possess significant anticancer properties. Studies indicate that derivatives of anthraquinones can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance:

- Mechanism of Action : The compound may interfere with DNA synthesis and repair mechanisms in cancer cells.

- Case Study : A study demonstrated the efficacy of hydroxyanthraquinone derivatives in inhibiting tumor growth in xenograft models of breast cancer.

Antimicrobial Properties

The antimicrobial activity of anthraquinones has been well documented. The compound exhibits activity against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

- Fungal Activity : Exhibits antifungal properties against Candida species.

Table 2: Biological Activities of this compound

| Activity Type | Organism/Cell Type | Effectiveness |

|---|---|---|

| Anticancer | Breast Cancer Cells | Significant inhibition |

| Antimicrobial | Staphylococcus aureus | Active |

| Antifungal | Candida albicans | Active |

Applications in Dyeing Industries

Anthraquinones are widely used as dyes due to their vibrant colors and stability. The compound can be utilized in:

Textile Dyeing

- Reactive Dyes : The compound can form covalent bonds with textile fibers like cotton and wool. This results in high wash fastness and color retention.

Food Coloring

Due to its non-toxic nature and stability under various conditions, it is also explored for use as a food colorant.

Bioremediation

The ability of anthraquinone derivatives to form complexes with metal ions suggests potential applications in environmental remediation:

- Heavy Metal Removal : They can be used to extract heavy metals from contaminated water sources.

Case Study: Marine-Derived Fungi

Recent studies have highlighted the role of marine-derived fungi in producing anthraquinones. These compounds could be harnessed for bioremediation efforts due to their ability to degrade pollutants.

Mechanism of Action

The mechanism by which rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties

- Stereochemistry : The rel descriptor indicates relative stereochemistry, common in diastereomeric mixtures .

- Spectral Data: IR peaks at 1685 cm⁻¹ (C=O stretch) and 1593 cm⁻¹ (aromatic C=C) align with anthraquinone derivatives .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1 compares Compound 7 with derivatives from and other studies.

Key Observations :

- Substituent Impact on Yield: Methoxy groups (e.g., Compound 15, 91% yield) enhance synthetic efficiency compared to hydroxylated derivatives like Compound 7 (27% yield), likely due to reduced steric hindrance and improved dienophile reactivity .

- Electron-Withdrawing Groups : Chloro substituents (Compound 14) lower reaction yields but improve stability, as seen in IR C-Cl stretches .

Spectral and Stereochemical Comparisons

Infrared Spectroscopy :

NMR Spectroscopy :

Stereochemical Considerations :

- The rel-(4aR,9aR) configuration in Compound 7 contrasts with cis-fused derivatives like (4aS,9aR)-methyl esters, which exhibit distinct NOE correlations in NMR .

Biological Activity

Chemical Identity and Properties

The compound rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate (CAS: 73794-49-7) is a member of the anthraquinone family. Its molecular formula is C16H14O5 with a molar mass of 286.28 g/mol. The compound exhibits a predicted density of 1.39 g/cm³ and a pKa value of approximately 6.85 .

Biological Activities

Antimicrobial Properties

Anthraquinones are known for their diverse biological activities, particularly their antimicrobial properties. Studies have shown that derivatives of anthraquinones possess significant antibacterial and antifungal activities. For instance, compounds structurally similar to rel-(1R,4aS,9aS)-8-hydroxy anthraquinones have demonstrated effectiveness against various pathogenic strains including Staphylococcus aureus and Candida albicans .

Anticancer Activity

Research indicates that anthraquinone derivatives can induce apoptosis in cancer cells. For example, studies have reported that certain hydroxyanthraquinones can inhibit cell proliferation in breast cancer cell lines through mechanisms involving the modulation of cell cycle progression and induction of oxidative stress . The specific compound may exhibit similar mechanisms due to its structural characteristics.

Mechanisms of Action

The biological activity of anthraquinones often involves:

- Intercalation into DNA : This can disrupt replication and transcription processes.

- Generation of Reactive Oxygen Species (ROS) : This leads to oxidative stress in cells which can trigger apoptosis.

- Inhibition of key enzymes : Such as topoisomerases which are crucial for DNA replication.

Case Studies

-

Antibacterial Efficacy :

A study assessing the antibacterial efficacy of various anthraquinone derivatives found that rel-(1R,4aS,9aS)-8-hydroxy derivatives showed significant inhibition zones against E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. -

Cytotoxicity in Cancer Cells :

In vitro assays on human breast cancer cell lines revealed that rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo compounds exhibited IC50 values ranging from 15 to 25 µM after 48 hours of treatment. This suggests a potent cytotoxic effect that warrants further investigation into its potential as an anticancer agent.

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate?

- Methodological Answer : A one-pot synthesis approach using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) as a base is effective. Reactants such as substituted methylbenzonitriles and aryl bromides are sequentially added to generate intermediates like 9-aminoanthracene derivatives. Reaction optimization requires precise stoichiometric control of LDA to avoid side reactions and ensure regioselectivity .

- Key Parameters :

- Solvent: THF (anhydrous conditions).

- Temperature: −78°C to room temperature.

- Reaction time: 24–48 hours for full conversion.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are critical. For example:

- 1H NMR : Aromatic protons in anthracene derivatives show distinct chemical shifts between δ 6.8–8.2 ppm, with coupling constants (J) of ~8–10 Hz for vicinal protons. Substituents like methoxy groups (δ 3.8–4.0 ppm) and acetate moieties (δ 2.1–2.3 ppm) are identifiable .

- IR : Stretching vibrations for carbonyl groups (C=O) appear at 1670–1700 cm⁻¹, while hydroxyl (O–H) and amine (N–H) bands are observed at 3200–3500 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer : Combine NMR with X-ray crystallography for unambiguous structural confirmation. For instance, in crystal structures of related anthraquinones, hydrogen bonding (O–H⋯O) and π-π stacking interactions can alter NMR chemical shifts. Computational tools like density functional theory (DFT) simulations can predict shifts and validate experimental data .

- Case Study : Discrepancies in 1H NMR coupling constants for diastereomers can be resolved by analyzing NOESY correlations or variable-temperature NMR to assess dynamic effects .

Q. What computational methods are effective for optimizing reaction pathways and reducing trial-and-error experimentation?

- Methodological Answer : Quantum chemical calculations (e.g., reaction path searches using DFT) and machine learning algorithms can predict reaction outcomes. For example:

- Reaction Design : Use software like Gaussian or ORCA to model transition states and identify low-energy pathways for anthracene functionalization.

- Data-Driven Optimization : Apply chemoinformatics tools to analyze experimental datasets (e.g., solvent polarity, temperature) and recommend optimal conditions .

Q. How does the compound’s crystal structure influence its physicochemical properties?

- Methodological Answer : X-ray diffraction reveals that anthracene derivatives adopt near-planar geometries, with intermolecular hydrogen bonds (O–H⋯O) stabilizing the lattice. For example, in 4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic acid , C–C bond lengths average 1.407 Å, and hydrogen-bonding networks enhance thermal stability .

- Implications : Planarity affects solubility and aggregation behavior, which are critical for applications in photodynamic therapy or organic electronics.

Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications (H302, H315, H319, H335):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and P95 respirators to avoid inhalation of dust.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous release due to potential environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.